Product packaging for (2-Bromoethyl)cyclopropane(Cat. No.:CAS No. 36982-56-6)

(2-Bromoethyl)cyclopropane

Cat. No.: B145715
CAS No.: 36982-56-6
M. Wt: 149.03 g/mol
InChI Key: RIYFONBSYWACFF-UHFFFAOYSA-N
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Description

Overview of Cyclopropane (B1198618) Derivatives in Synthetic Chemistry

Cyclopropane derivatives are integral components in the toolbox of synthetic organic chemists. Their high ring strain, a consequence of compressed bond angles, makes them susceptible to ring-opening reactions, thereby providing access to a diverse range of molecular architectures. colab.wsmasterorganicchemistry.commasterorganicchemistry.com

The understanding of cyclopropane's reactivity is rooted in the late 19th century with Adolf von Baeyer's strain theory. blogspot.comlibretexts.orgwikipedia.org Baeyer proposed that the deviation of bond angles in cyclic compounds from the ideal tetrahedral angle of 109.5° induces strain. blogspot.comlibretexts.org In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to significant angle strain and consequently, a higher potential energy compared to acyclic or larger ring systems. blogspot.comlibretexts.orgwikipedia.org This inherent strain energy of approximately 27.5 kcal/mol is a key driving force for many of the reactions that cyclopropanes undergo. colab.ws While Baeyer's initial assumption of planar cycloalkanes was later refined, his fundamental concept of angle strain remains a cornerstone of organic chemistry. blogspot.comscribd.com The high reactivity of cyclopropanes, stemming from this strain, makes them valuable synthons for a variety of chemical transformations. colab.ws

Halogenated alkanes, or alkyl halides, are fundamental building blocks in organic synthesis due to the halogen's ability to act as a good leaving group in nucleophilic substitution and elimination reactions. fiveable.mewikipedia.orgchemistrysteps.com The introduction of a halogen atom onto an alkane backbone transforms a relatively inert molecule into a versatile precursor for a wide range of functional groups. fiveable.mechemistrysteps.combyjus.com Bromoalkanes, in particular, offer a good balance of reactivity and stability, making them widely used in the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org They are key substrates in fundamental reactions such as Grignard reagent formation and various cross-coupling reactions, enabling the assembly of complex molecular frameworks. wikipedia.org

Rationale for Research on (2-Bromoethyl)cyclopropane

The dual functionality of this compound makes it a compelling target for research and a valuable tool in synthetic chemistry.

The chemical behavior of this compound is a direct consequence of its two key structural features. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities. cymitquimica.com Simultaneously, the adjacent cyclopropyl (B3062369) group can exert a significant electronic influence, often participating in reactions at the ethyl side chain. This phenomenon, known as neighboring group participation, can lead to enhanced reaction rates and the formation of rearranged products. vedantu.comwikipedia.org For instance, the cyclopropyl group can stabilize an adjacent carbocationic intermediate through delocalization of the positive charge, a behavior that has been extensively studied. vedantu.comyoutube.com This interplay between the two moieties results in a unique and often predictable reactivity pattern that can be harnessed for specific synthetic outcomes.

The unique reactivity of this compound has established it as a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical applications. It serves as a reagent in the synthesis of 22-hydroxycholesterol (B121481) derivatives, which have potential as serum cholesterol-lowering agents. homesunshinepharma.comcymitquimica.com Furthermore, it is utilized in the preparation of certain pyridazinones that exhibit anti-inflammatory and antiangiogenic effects by acting as cyclooxygenase-2 (COX-2) inhibitors. homesunshinepharma.com The ability of this compound to introduce the cyclopropylethyl motif into larger structures makes it a key building block for accessing novel chemical space in drug discovery and materials science. homesunshinepharma.comcymitquimica.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 36982-56-6
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
Appearance Colorless Oil
Boiling Point 129 °C
Density 1.433 g/cm³
Flash Point 39.2 °C
Refractive Index 1.506

Source: homesunshinepharma.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Br B145715 (2-Bromoethyl)cyclopropane CAS No. 36982-56-6

Properties

IUPAC Name

2-bromoethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-4-3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYFONBSYWACFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36982-56-6
Record name (2-bromoethyl)cyclopropane
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Advanced Synthetic Methodologies for 2 Bromoethyl Cyclopropane and Its Analogs

Strategies for Cyclopropane (B1198618) Ring Formation in the Context of Bromoethyl Substitution

The construction of a cyclopropane ring on a molecule that contains or will contain a bromoethyl group requires methods that are tolerant of alkyl halide functionalities or allow for their subsequent introduction. The primary approaches involve either the [2+1] cycloaddition of a carbene or carbenoid to an alkene or the intramolecular cyclization of a suitable linear precursor.

Cyclopropanation Reactions Utilizing Carbenes and Carbenoids

Carbene-based reactions are among the most powerful tools for synthesizing cyclopropanes. These methods involve the generation of a highly reactive carbene species that adds across a double bond in a concerted, stereospecific manner, preserving the stereochemistry of the starting alkene. masterorganicchemistry.com

The synthesis of gem-difluorocyclopropanes, analogs of (2-Bromoethyl)cyclopropane, is typically achieved through the reaction of an alkene with difluorocarbene (:CF₂). researchgate.net The high electrophilicity of fluorine-containing carbenes makes them highly reactive. nih.govbeilstein-journals.org A common method for generating difluorocarbene is the treatment of halodifluoromethanes with a strong base. beilstein-journals.org

Another widely used and practical method involves the use of organosilicon reagents, such as trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent. researchgate.net In the presence of an initiator like sodium iodide (NaI), TMSCF₃ serves as a precursor for the difluorocarbene, which then reacts with an alkene to yield the corresponding difluorocyclopropane derivative. nih.gov This method was successfully used to prepare a difluorocyclopropane-containing liquid crystal candidate in one step with a 55% yield. nih.gov

Carbene PrecursorReagents/ConditionsDescription
Halodifluoromethanes (e.g., CHClF₂)Strong base (e.g., metal alkoxide)Base-induced elimination of hydrogen halide generates difluorocarbene. beilstein-journals.org
Trimethyl(trifluoromethyl)silane (TMSCF₃)Sodium Iodide (NaI), RefluxNaI initiates the release of difluorocarbene from the stable silane (B1218182) precursor. nih.gov
Dibromodifluoromethane (CBr₂F₂)Triphenylphosphine (PPh₃)Reaction with PPh₃ generates a phosphonium (B103445) ylide that serves as a carbene source. beilstein-journals.org

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of alkenes using diazo compounds, particularly ethyl diazoacetate (EDA). nih.govwikipedia.org The reaction mechanism involves the initial reaction of the diazo compound with the rhodium catalyst to form a rhodium-carbene intermediate after the expulsion of nitrogen gas. wikipedia.org This electrophilic carbene is then transferred to the alkene in a concerted cycloaddition, which preserves the stereochemistry of the alkene. wikipedia.org

This method is notable for its high efficiency and the ability to achieve high levels of stereoselectivity, especially when using chiral rhodium catalysts. nih.govrsc.org For instance, rhodium-catalyzed reactions involving electron-deficient alkenes and aryldiazoacetates can produce cyclopropanes with high diastereoselectivity (>97:3 dr) and enantioselectivity (up to 98% ee). nih.govrsc.org The choice of catalyst and the substituents on the diazo compound can be tuned to control the stereochemical outcome of the reaction. nih.gov

AlkeneDiazo CompoundCatalystYieldStereoselectivity
StyreneEthyl diazoacetateRhodium Porphyrin--
Ethyl acrylateMethyl p-tolyldiazoacetateRh₂(S-DOSP)₄59%>97:3 dr, 77% ee
Ethyl acrylatetert-Butyl phenyldiazoacetateRh₂(S-TCPTAD)₄78%91% ee

Data sourced from multiple studies on rhodium-catalyzed cyclopropanations. nih.govnih.gov

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for initiating organic transformations, including cyclopropanation. researchgate.netrsc.org Iridium-based photocatalysts, such as Ir(ppy)₃, can absorb visible light and initiate radical pathways or energy transfer processes to facilitate reactions under gentle conditions. rsc.orgnih.gov

While direct visible-light iridium-catalyzed synthesis of this compound is not extensively documented, the methodology has been applied to a wide range of alkenes. walisongo.ac.id For example, artificial enzymes containing an iridium-porphyrin complex have been developed to catalyze the highly enantio- and diastereoselective cyclopropanation of various alkenes, including styrenes and unactivated internal alkenes, with turnovers reaching ~10,000. walisongo.ac.id This approach highlights the potential for developing mild, selective syntheses for complex cyclopropane derivatives. The reaction proceeds by photo-induced energy transfer, enabling the construction of complex, multi-stereocenter tricyclic compounds in a single, atom-economical step. rsc.org

Annulation and Ring-Closure Approaches

An alternative to cycloaddition is the formation of the cyclopropane ring through intramolecular bond formation, known as annulation or ring-closure. This strategy relies on a linear precursor containing reactive functional groups at appropriate positions to facilitate the formation of the three-membered ring.

The intramolecular Sₙ2 reaction is a classic method for forming cyclic compounds, including cyclopropanes. youtube.com This reaction involves a molecule containing both a nucleophile and a leaving group, typically separated by three carbon atoms. youtube.com For cyclopropane synthesis, a common precursor is a 1,3-dihalide, such as 1,3-dibromopropane.

The mechanism involves the formation of a carbanion via deprotonation by a strong, non-nucleophilic base. This carbanion then acts as an internal nucleophile, attacking the carbon atom bearing the leaving group in a backside attack, which results in the displacement of the leaving group and the formation of the cyclopropane ring. masterorganicchemistry.com The reaction is a first-order (unimolecular) process, as the nucleophile and electrophile are part of the same molecule. youtube.com The formation of a three-membered ring is entropically favored, although it is enthalpically disfavored due to ring strain.

PrecursorReagents/ConditionsProduct
1,3-DibromopropaneStrong Base (e.g., NaNH₂) / Zn dustCyclopropane
1-bromo-3-chloropropaneStrong BaseCyclopropane
γ-Halogenated NitrileStrong Base (e.g., NaNH₂)Cyclopropyl (B3062369) cyanide

Table illustrates general precursors for intramolecular Sₙ2 cyclopropane synthesis.

Donor-Acceptor Cyclopropane Synthesis Methods

Donor-acceptor (DAC) cyclopropanes, substituted with both an electron-donating and an electron-withdrawing group, are highly activated systems that readily undergo ring-opening reactions, making them powerful intermediates in organic synthesis. dokumen.pubwiley-vch.de The synthesis of DACs provides a strategic approach to functionalized cyclopropanes, which can be precursors to compounds like this compound. Key methods for the synthesis of DACs include the reaction of nucleophilic alkenes with diazo compounds or iodonium (B1229267) ylides, and the reaction of electrophilic alkenes with sulfur ylides, commonly known as the Corey-Chaykovsky reaction. researchgate.net

The activation of DACs is influenced by the nature of the donor and acceptor groups. For instance, a novel class of highly activated DACs bearing a single, vinylogous acceptor has been developed. These compounds undergo cycloadditions with various substrates, demonstrating the versatility of DAC chemistry. nih.gov The synthesis of DACs can be achieved through various catalytic systems. For example, the reaction of vinyl sulfonium (B1226848) ylides with α,β-unsaturated 2-acylimidazoles mediated by a chiral-at-metal Rh(III) complex provides a pathway to 1,2,3-trisubstituted chiral cyclopropanes.

While direct synthesis of this compound via a standard DAC approach is not commonly reported, the principles of DAC synthesis can be applied to create precursors. For instance, a cyclopropane bearing an ester as the acceptor and a group that can be converted to a bromoethyl moiety as the donor could be envisioned. The reactivity of such a system would be governed by the electronic properties of these substituents.

Reaction of Malonate Esters with Halogenated Ethyl Intermediates

A classical and effective method for the formation of the cyclopropane ring is the reaction of malonate esters with dihaloalkanes. This approach is particularly relevant for the synthesis of precursors to this compound. The reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base is a well-established method for the synthesis of diethyl cyclopropane-1,1-dicarboxylate. orgsyn.org

The mechanism involves the deprotonation of the acidic α-hydrogen of the malonate ester by a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloethane in an S(_N)2 reaction, displacing a halide ion. The resulting intermediate still possesses an acidic α-hydrogen, which can be deprotonated by the base. An subsequent intramolecular S(_N)2 reaction then leads to the formation of the cyclopropane ring with the expulsion of the second halide ion. stackexchange.com

A phase-transfer catalysis method has been developed for the synthesis of cyclopropane-1,1-dicarboxylic acid, which involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of aqueous sodium hydroxide (B78521) and a phase-transfer catalyst like triethylbenzylammonium chloride. orgsyn.org This method provides a high yield of the dicarboxylic acid, which can then be further functionalized. To arrive at a this compound structure, the dicarboxylate could be reduced to the corresponding diol, followed by selective monobromination.

ReactantsBase/CatalystProductYield
Diethyl malonate, 1,2-dibromoethane50% aq. NaOH, Triethylbenzylammonium chlorideCyclopropane-1,1-dicarboxylic acid66-73% orgsyn.org

Synthesis via Functional Group Transformations

The synthesis of this compound can also be achieved through the transformation of pre-existing functional groups on a cyclopropane-containing molecule. These methods often offer a more direct route to the target compound.

Bromination Pathways for Cycloalkane Derivatives

Direct bromination of a suitable cyclopropane precursor is a potential route to this compound. The free radical halogenation of ethylcyclopropane (B72622) can lead to several monochlorinated products, and a similar outcome would be expected for bromination, potentially yielding this compound among other isomers. pdx.edu

A more controlled approach involves the bromination of a functionalized cyclopropane. For example, bromocyclopropane (B120050) can be synthesized from cyclopropanecarboxylic acid via a modified Hunsdiecker reaction using red mercuric oxide and bromine. orgsyn.org This suggests that a cyclopropane-containing carboxylic acid with an ethyl side chain could be a viable precursor.

Electrochemical Protocols for Haloethyl Ketone Synthesis from Cyclopropanols

Electrochemical methods offer a modern and efficient approach to the synthesis of haloethyl ketones from cyclopropanols. A simple and effective electrochemical protocol has been developed for the preparation of 2-bromoethyl and 2-iodoethyl ketones from cyclopropanols and magnesium halides. This reaction proceeds with exclusive regioselectivity and without epimerization of the α-stereocenter. The resulting 2-bromoethyl ketones can then undergo further reactions. chemrxiv.orgchemrxiv.org

This electrochemical ring-opening provides a direct route to the bromoethyl ketone functional group, which can be a key intermediate in the synthesis of more complex molecules containing the this compound moiety after subsequent reduction of the ketone and cyclization or other transformations. The electrochemical approach avoids the use of harsh reagents and often provides high yields and selectivity. nih.gov

Cyclopropanol (B106826) SubstrateHalide SourceProduct
Aryl-substituted tertiary cyclopropanolsMgBr(_2)2-Bromoethyl aryl ketones

Conversion from Cyclopropylmethanol and Related Alcohols

The conversion of cyclopropyl-substituted alcohols to the corresponding bromides is a direct and widely used method. For instance, (bromomethyl)cyclopropane (B137280) is synthesized from cyclopropylmethanol. guidechem.comchemicalbook.com Various brominating agents can be employed for this transformation, including phosphorus tribromide, N-bromosuccinimide with triphenylphosphine, or a combination of a triarylphosphite and bromine. google.com

A patented method for the preparation of high-purity (bromomethyl)cyclopropane involves the solubilization of a triarylphosphite in a polar aprotic solvent, followed by the addition of a bromine compound at low temperatures. Cyclopropylmethanol is then added to this mixture to yield the desired product. google.com A similar strategy could be applied to the synthesis of this compound starting from 2-cyclopropylethanol.

Starting MaterialReagentsProductYieldPurity
CyclopropylmethanolTriphenylphosphite, Bromine, DMF(Bromomethyl)cyclopropane73%98.7% guidechem.com
CyclopropylmethanolTriphenylphosphine, Bromine, DMF(Bromomethyl)cyclopropane77.5%>97% chemicalbook.com

Advanced Sulfonium Ylide Chemistry in Cyclopropane Synthesis

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a powerful tool for the synthesis of cyclopropanes, particularly from α,β-unsaturated carbonyl compounds. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgadichemistry.com This reaction involves the 1,4-conjugate addition of a sulfur ylide to an enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. nrochemistry.com

The choice of the sulfur ylide is crucial for the outcome of the reaction. Dimethylsulfoxonium methylide, a stabilized ylide, typically reacts with enones to give cyclopropanes, while the less stable dimethylsulfonium methylide often favors 1,2-addition to the carbonyl group, leading to epoxides. adichemistry.com The Corey-Chaykovsky reaction is highly diastereoselective, generally favoring the formation of the trans-substituted cyclopropane regardless of the stereochemistry of the starting enone. adichemistry.com

Advanced applications of this chemistry include the use of chiral sulfur ylides to achieve enantioselective cyclopropanation. This allows for the synthesis of optically active cyclopropane derivatives, which are of significant interest in medicinal chemistry. The development of catalytic asymmetric versions of the Corey-Chaykovsky reaction further enhances its utility. organic-chemistry.org

For the synthesis of a this compound analog, one could envision the reaction of a sulfur ylide with an α,β-unsaturated ketone or ester that already contains a bromoethyl moiety or a precursor to it. The mild reaction conditions and high stereoselectivity of the Corey-Chaykovsky reaction make it an attractive method for the construction of complex cyclopropane-containing molecules.

Utilizing (2-Bromoethyl)diphenylsulfonium (B3254981) Trifluoromethanesulfonate (B1224126)

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a highly effective reagent for the synthesis of cyclopropane derivatives. nih.govsemanticscholar.org This salt functions as a versatile cyclopropanating agent. In chemical reactions, it acts as a synthetic equivalent of a 1,2-dication, enabling the formation of a cyclopropane ring upon reaction with a dinucleophile.

The utility of this sulfonium salt lies in its ability to participate in cyclization reactions under relatively mild conditions. nih.govsigmaaldrich.com For instance, it is employed in the efficient synthesis of various cyclopropane-fused heterocycles. semanticscholar.org The trifluoromethanesulfonate (triflate) counter-ion is an excellent leaving group, which facilitates the desired reactivity. This reagent is particularly valuable for creating unsubstituted cyclopropane rings, a structural feature of interest in medicinal and materials chemistry. nih.govchemimpex.com

Spirocyclopropane Formation from 1,3-Dicarbonyl Compounds

A prominent application of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate is in the synthesis of spirocyclopropanes from 1,3-dicarbonyl compounds. nih.gov This transformation provides an efficient and practical route to 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes. The reaction typically involves treating a 1,3-dicarbonyl compound with the sulfonium salt in the presence of a base, such as powdered potassium carbonate, in a suitable solvent like ethyl acetate (B1210297) at room temperature. nih.gov

This methodology has been successfully applied to a variety of cyclic and acyclic 1,3-diones, affording the corresponding spirocyclopropanes in high yields. nih.gov The reaction proceeds via the nucleophilic attack of the enolate, generated from the 1,3-dicarbonyl compound, followed by an intramolecular substitution to close the three-membered ring.

Table 1: Synthesis of Spirocyclopropanes from various 1,3-Dicarbonyl Compounds

Data derived from a study on the efficient synthesis of spirocyclopropanes using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. nih.gov

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, offer a powerful strategy for the rapid construction of complex molecules from simple precursors in a single operation. In the context of cyclopropane synthesis, tandem sequences can efficiently generate intricate architectures incorporating the three-membered ring.

One-Pot and Telescoped Synthetic Processes

One-pot and telescoped syntheses represent a significant advancement in chemical manufacturing and laboratory-scale synthesis, emphasizing process efficiency and sustainability. These approaches involve performing multiple reaction steps sequentially in the same reactor without isolating intermediate compounds.

The synthesis of multifunctionalized cyclopropanes can be achieved through one-pot procedures. daneshyari.com For example, a NaH-mediated one-pot [2C+1C] synthetic route has been developed for synthesizing 1,2,3-trisubstituted cyclopropanes from chalcones and benzyl (B1604629) sulfones. daneshyari.com Similarly, the tandem asymmetric conjugate addition-cyclopropanation mentioned previously is executed as an efficient one-pot reaction. nih.gov These processes are advantageous as they reduce reaction times, minimize material loss associated with isolating and purifying intermediates, and decrease the generation of chemical waste. By combining several transformations into a single operation, one-pot and telescoped syntheses provide a more economical and environmentally friendly route to complex cyclopropane derivatives.

Reaction Mechanisms and Pathways Involving 2 Bromoethyl Cyclopropane

Nucleophilic Substitution Reactions

The carbon-bromine bond in (2-bromoethyl)cyclopropane is the primary site for nucleophilic substitution reactions. As a primary alkyl halide, it readily participates in bimolecular substitution (SN2) pathways.

SN2 Mechanisms with Activated Nucleophiles

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide) departs simultaneously. saskoer.calibretexts.org This mechanism is characteristic of primary alkyl halides like this compound due to the relatively unhindered nature of the carbon atom bearing the leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as Walden inversion. masterorganicchemistry.com The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome. libretexts.orgmasterorganicchemistry.com

Activated nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds, are effective partners in SN2 reactions with substrates related to this compound. For instance, the reaction of (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) with 1,3-cyclohexanediones in the presence of a base like potassium carbonate proceeds efficiently to form spirocyclopropanes. jst.go.jp This demonstrates the facility of substitution at the carbon adjacent to the cyclopropane (B1198618) ring.

Table 1: Key Features of the SN2 Reaction Mechanism

FeatureDescription
Mechanism A single, concerted step where bond formation and bond breaking occur simultaneously. saskoer.ca
Kinetics Bimolecular (second-order), with the rate depending on both the substrate and nucleophile concentrations. libretexts.org
Stereochemistry Proceeds with inversion of configuration at the electrophilic carbon due to backside attack by the nucleophile. masterorganicchemistry.com
Substrate Suitability Favored for unhindered substrates such as primary alkyl halides (e.g., this compound). masterorganicchemistry.com

Intramolecular Cyclization Pathways

When a molecule contains both a nucleophilic center and a suitable leaving group, an intramolecular SN2 reaction can occur, leading to the formation of a new ring. Derivatives of this compound are valuable precursors for the synthesis of highly strained polycyclic systems via such pathways.

A notable application is the synthesis of bicyclobutanes. Starting from a dibromo-2-(bromomethyl)cyclopropane substructure, treatment with an organolithium reagent at low temperatures initiates a lithium-halogen exchange. nih.gov This in-situ generation of an internal carbanion (a potent nucleophile) is followed by a rapid intramolecular nucleophilic substitution, where the carbanion displaces the remaining bromide on the adjacent carbon, forging the bicyclobutane skeleton. nih.gov

Table 2: Intramolecular Cyclization to Form Bicyclobutane

StepReactant / IntermediateProcessProduct / Intermediate
1 1-Bromo-2-(bromomethyl)cyclopropane derivativeLithium-Halogen Exchange1-Bromo-2-(lithiomethyl)cyclopropane derivative
2 1-Bromo-2-(lithiomethyl)cyclopropane derivativeIntramolecular SN2 CyclizationBicyclobutane derivative

Ring-Opening Reactions of the Cyclopropane Moiety

The significant ring strain inherent in the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to cleavage under certain reaction conditions, particularly those involving radical intermediates. psu.edu

Radical-Mediated Ring Opening

The formation of a radical adjacent to the cyclopropane ring, specifically a cyclopropylmethyl radical, can trigger a rapid ring-opening process. beilstein-journals.orgwgtn.ac.nz This pathway is a defining characteristic of the reactivity of cyclopropylmethyl systems.

The cyclopropylmethyl radical is known to undergo an extremely fast, irreversible rearrangement to the thermodynamically more stable but-3-enyl radical. psu.eduucl.ac.uk This process involves the homolytic cleavage of one of the cyclopropane's internal carbon-carbon bonds. The high rate of this rearrangement (with a rate constant of about 1.2 x 10⁸ s⁻¹ at 25 °C) is driven by the release of ring strain. psu.edu

Experimental evidence for this rearrangement comes from studies on related compounds. For example, in an iron-catalyzed cross-coupling reaction, (bromomethyl)cyclopropane (B137280) reacted to form a linear 1,5-enyne product. kyoto-u.ac.jp The formation of this ring-opened product strongly indicates that the reaction proceeded through a cyclopropylmethyl radical intermediate, which then rearranged to a but-3-enyl radical before the final product was formed. kyoto-u.ac.jp

The rapid and well-characterized nature of the cyclopropylmethyl-but-3-enyl rearrangement allows cyclopropane-containing molecules to be used as mechanistic probes, often called "radical clocks". psu.eduucl.ac.uk The principle is straightforward: if a reaction involving a cyclopropylmethyl-containing substrate yields products with the cyclopropane ring intact, a radical intermediate is likely not involved. Conversely, the detection of ring-opened products, such as those derived from the but-3-enyl radical, serves as strong evidence for a radical-mediated pathway. psu.edukyoto-u.ac.jp

This method has been used to distinguish between radical, cationic, and anionic reaction mechanisms. The formation of the linear 1,5-enyne from (bromomethyl)cyclopropane in the iron-catalyzed reaction, for instance, was used to confirm that the reaction proceeds via an alkyl radical species rather than another type of intermediate. kyoto-u.ac.jp

Table 3: Products of this compound Reactions: Ring Intact vs. Ring Opened

Reaction PathwayIntermediateProduct TypeImplication
SN2 Substitution None (concerted)Substituted ethylcyclopropane (B72622)Non-radical pathway
Radical Rearrangement Cyclopropylmethyl radical4-Pentenyl derivativesRadical pathway confirmed kyoto-u.ac.jp

Base-Mediated Ring Opening with Nucleophiles

The activation of donor-acceptor cyclopropanes can be achieved under basic conditions, leading to ring-opening. rsc.org For instance, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates undergo a homo-Michael addition with nitro compounds when promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and N-methylmorpholine. rsc.org This process is initiated by fluoride-induced desilylation, which forms an electron-rich phenolate (B1203915) anion. rsc.org The increased electron-donating capacity of the aryl group facilitates the opening of the cyclopropane ring, leading to the formation of a p-quinone methide intermediate. rsc.org This intermediate then reacts with various carbon nucleophiles, such as malonates, 1,3-diketones, acetoacetates, and malononitrile, resulting in the formation of nitroalkyl-substituted malonates in high yields. rsc.org

In a different system, the base-induced ring opening of glycal-derived gem-dibromocyclopropanes with a sodium alkoxide in the presence of the corresponding alcohol leads to the formation of 2-deoxy-2-(E-bromomethylene)pyranosides. uq.edu.au This reaction is a kinetically controlled process that selectively produces the E-bromoalkene isomer. uq.edu.au The proposed mechanism involves an initial elimination of hydrogen bromide to form a cyclopropene, which then cleaves to a zwitterionic or carbene intermediate before reacting with the nucleophile. uq.edu.au

ReactantNucleophile/BaseProductYield
2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylatesNitro compounds / TBAF, N-methylmorpholineNitroalkyl-substituted malonatesHigh
Glycal-derived gem-dibromocyclopropanesSodium alkoxide / Alcohol2-Deoxy-2-(E-bromomethylene)pyranosides-

Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening reactions of cyclopropanes provide a pathway to various carbo- and heterocyclic compounds. jst.go.jp For example, spirocyclopropanes derived from cyclohexane-1,3-diones can undergo acid-catalyzed ring-opening cyclization to furnish 2-aryltetrahydro-1-benzofuran-4-ones. jst.go.jpresearchgate.net This transformation has been applied to the synthesis of 4-hydroxybenzofuran derivatives. jst.go.jp The reaction likely proceeds through protonation, which facilitates the opening of the strained cyclopropane ring, followed by intramolecular cyclization. uq.edu.au

In the context of donor-acceptor cyclopropanes, Lewis acids can activate the cyclopropane ring towards nucleophilic attack. uni-regensburg.desnnu.edu.cn The activation typically involves the coordination of the Lewis acid to an electron-withdrawing group on the cyclopropane, which lowers the LUMO and facilitates ring opening. snnu.edu.cn This strategy has been employed in formal [4+1]-cycloadditions where a bis-nucleophile attacks the electrophilic center of the cyclopropane, leading to bicyclic heterocyclic systems. uni-regensburg.de

Ring Expansion Phenomena

Ring expansion reactions offer a method to increase the size of a cyclic system. wikipedia.org One common strategy involves the opening of a cyclopropane-containing bicyclic intermediate. wikipedia.org For example, samarium diiodide can promote the reductive formation of cyclopropanol (B106826) derivatives from α-bromomethyl cycloalkanones. acs.org Subsequent oxidative ring opening of the resulting cyclopropyl (B3062369) silyl (B83357) ethers with reagents like iron(III) chloride leads to ring-expanded ketones, which can then be converted to cyclic conjugated enones. acs.org The regioselectivity of the ring opening can be influenced by the choice of the oxidizing agent. acs.org

Another example is the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, which can expand a ring through migration to an exocyclic group. wikipedia.org The Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes and aminocyclopropanes, leading to rearranged products. wikipedia.org

Elimination Reactions (E1 and E2 Mechanisms) in Related Bromoethyl Cycloalkanes

Elimination reactions, primarily E1 and E2, are fundamental in organic chemistry for the formation of alkenes. iitk.ac.inlibretexts.orgmasterorganicchemistry.com The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. iitk.ac.inlibretexts.org This reaction is stereoselective, favoring the formation of the more stable (Zaitsev) product and requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.inlibretexts.org The rate of an E2 reaction is second-order and increases with the strength of the base and the substitution of the alkyl halide. iitk.ac.inlibretexts.org

The E1 mechanism, in contrast, is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. iitk.ac.inlibretexts.org A weak base then abstracts a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions also tend to follow Zaitsev's rule, producing the more substituted alkene as the major product. iitk.ac.inlibretexts.org These reactions are favored by polar solvents and good leaving groups. iitk.ac.in For (2-bromoethyl)cycloalkanes, the choice between E1 and E2 pathways would be influenced by the reaction conditions, such as the strength of the base and the solvent polarity. masterorganicchemistry.com

MechanismSubstrate StructureBaseStereochemistryKey Feature
E1 Tertiary > SecondaryWeakNon-stereospecificCarbocation intermediate
E2 Tertiary > Secondary > PrimaryStrongStereospecific (anti-periplanar)Concerted reaction

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become a powerful tool for forming carbon-carbon bonds, and this compound and related compounds are valuable substrates in these reactions. nih.goveie.gr

Cross-Coupling Reactions (e.g., Copper and Nickel-Catalyzed Alkylations, Alkenylations, Arylations)

Copper and nickel catalysts are effective in promoting cross-coupling reactions involving alkyl halides. thieme-connect.comsorbonne-universite.fr Diastereomerically pure 2-bromoethyl ketones, synthesized from the ring-opening of cyclopropanols, have been shown to undergo smooth copper- and nickel-catalyzed alkylation, alkenylation, and arylation reactions. thieme-connect.comsorbonne-universite.fr These transformations proceed with little to no epimerization of the stereocenter adjacent to the carbonyl group. sorbonne-universite.fr

Nickel-catalyzed reductive cross-coupling has been successfully applied to couple 2-bromoethyl ketones with vinyl bromide and vinyl triflate. sorbonne-universite.fr Furthermore, the arylation of these substrates can be achieved using a combination of photoredox and nickel catalysis. sorbonne-universite.fr Copper-catalyzed reactions are also well-established for the alkylation of various electron-rich systems. nih.gov

CatalystReaction TypeSubstrateCoupling Partner
CopperAlkylation, Alkenylation, Arylation2-Bromoethyl ketones-
NickelAlkylation, Alkenylation, Arylation2-Bromoethyl ketonesVinyl bromide, Vinyl triflate, Aryl bromide

Iron-Catalyzed Cross-Coupling for 1,4-Dienes

Iron-catalyzed cross-coupling reactions provide an efficient method for the synthesis of 1,4-dienes. cymitquimica.comscbt.comganeshremedies.com (Bromomethyl)cyclopropane is utilized as a key building block in these reactions, where it couples with alkenyl Grignard reagents. cymitquimica.comscbt.comganeshremedies.com The reaction is believed to proceed through a radical pathway, as evidenced by experiments using radical clock substrates like (bromomethyl)cyclopropane, which leads to the formation of ring-opened products. researchgate.net

Catalytic Reduction Pathways

The catalytic reduction of this compound involves the cleavage of the carbon-bromine bond and saturation with hydrogen or reaction with a reducing agent. While specific studies detailing the catalytic reduction of this compound are not prevalent, pathways can be inferred from the reduction of similar and more complex cyclopropane derivatives.

One common method for the reduction of alkyl halides is through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). For a related compound, 2-(2-Bromoethyl)-1,1-dichlorocyclopropane, reduction can be achieved using hydrogen gas with a palladium catalyst, which leads to the formation of reduced cyclopropane derivatives . This suggests a similar pathway for this compound, where the bromo group is replaced by a hydrogen atom. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also noted for its ability to reduce such compounds .

A more sophisticated approach involves electrochemical catalytic reduction. Studies on the closely related (bromomethyl)cyclopropane have demonstrated a catalytic reduction mechanism involving electrogenerated nickel(II) salen complexes. txst.eduresearchgate.net In this process, cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) are employed to investigate the reaction between the nickel(I) salen species, generated electrochemically, and the cyclopropane derivative. researchgate.net The cyclic voltammograms for nickel(II) salen in the presence of (bromomethyl)cyclopropane show features characteristic of a catalytic reduction of the substrate. txst.eduresearchgate.net Bulk electrolysis of (bromomethyl)cyclopropane at carbon cathodes in dimethylformamide (DMF) catalyzed by nickel(II) salen has been performed to elucidate the mechanism, which involves the formation of dialkylated nickel(II) salen. researchgate.net

The general conditions for such electrochemical reductions involve a constant current electrolysis in a solvent like dimethylformamide containing a supporting electrolyte such as tetramethylammonium (B1211777) tetrafluoroborate (B81430) (TMABF₄). researchgate.net

Table 1: Comparison of Catalytic Reduction Methods

Method Catalyst/Reagent Substrate Example Key Features
Catalytic Hydrogenation Hydrogen gas with Palladium catalyst 2-(2-Bromoethyl)-1,1-dichlorocyclopropane Leads to reduced cyclopropane derivatives .
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄) 2-(2-Bromoethyl)-1,1-dichlorocyclopropane A strong reducing agent for dehalogenation .

Radical Chemistry and Electron Transfer Processes

The radical chemistry of this compound is significantly influenced by the high strain energy of the three-membered ring. Cyclopropylmethyl radicals are known to undergo rapid ring-opening rearrangements to form the more stable but-3-enyl radical. psu.edu This characteristic makes cyclopropane-containing molecules useful probes for reaction mechanisms that may involve radical intermediates. psu.edu The stability of the initial radical and the nature of substituents on the cyclopropane ring are key factors that control the rate of this ring-opening process. psu.edu

Electrochemical Generation of Radicals

Electrochemical methods offer a controlled way to generate radicals from organohalides like this compound. These techniques can initiate radical reactions under mild conditions, often with greater efficiency and selectivity than traditional chemical initiators. nih.gov

A notable application is the electrochemical synthesis of 2-bromoethyl ketones from cyclopropanols. In this process, electrophilic bromine species are generated from magnesium bromide by electrolysis at a constant current using graphite (B72142) electrodes. sorbonne-universite.fr The electrochemically generated bromine then reacts with the cyclopropanol, leading to a regioselective ring-opening and the formation of the corresponding 2-bromoethyl ketone. sorbonne-universite.fr This method is mild enough to prepare stereoisomerically pure products. sorbonne-universite.fr The reaction's progress can be monitored by observing the cathodic current, which is significantly suppressed as the generated bromine is consumed by the cyclopropanol substrate. sorbonne-universite.fr

Furthermore, the electrochemical generation of radicals is a key step in the catalytic reduction of related compounds like (bromomethyl)cyclopropane by nickel(II) salen. txst.edu Cyclic voltammetry studies reveal that the process involves radical intermediates. txst.edu The use of pulsed electrosynthesis is another advanced technique for generating aryl radicals from organoboron reagents, which can then participate in various bond-forming reactions. nih.gov This highlights the versatility of electrochemical methods in controlling radical generation and subsequent reactions. nih.govnih.gov

Table 2: Electrochemical Radical Generation from Cyclopropane Derivatives

Method Substrate Reagents/Conditions Product Reference
Electrophilic Ring-Opening Cyclopropanols MgBr₂, constant current, graphite electrodes 2-Bromoethyl ketones sorbonne-universite.frthieme-connect.com

Role of Charge Transfer Complexes

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. libretexts.org These weakly bound adducts can exhibit new absorption bands in their electronic spectra, known as charge transfer bands. libretexts.org A well-known example involves iodine (I₂), which acts as a Lewis acid, forming CT complexes with various donor solvents. libretexts.org

In the context of this compound, the molecule possesses potential sites for acting as an electron donor. The strained cyclopropane ring, with its high p-character C-C bonds, can interact with suitable acceptors. The bromine atom, with its lone pairs of electrons, could also participate in donor-acceptor interactions.

While specific studies on charge transfer complexes involving this compound are not detailed in the available literature, the principles of CT complex formation are well-established. For instance, the formation of a CT complex can be the initial step in a chemical reaction, facilitating subsequent electron transfer and bond cleavage. The interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor is crucial in these complexes. mdpi.com The energy of the resulting charge transfer transition is dependent on the strength of the donor and acceptor. libretexts.org It is plausible that this compound could form such complexes with strong electron acceptors, potentially influencing its reactivity in radical and electron transfer processes.

Applications in Complex Molecule Synthesis and Chemical Biology

As a Building Block for Advanced Organic Synthesis

(2-Bromoethyl)cyclopropane serves as a key intermediate and building block in a variety of advanced synthetic applications. cymitquimica.com Its structure is particularly conducive to creating complex carbocyclic and heterocyclic systems.

A significant application of this compound is in the synthesis of spirocyclic compounds, particularly spirocyclopropanes fused to other ring systems. While direct use is less common, it is a precursor to more complex reagents like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126). This sulfonium (B1226848) salt is highly effective for the cyclopropanation of 1,3-dicarbonyl compounds. jst.go.jpresearchgate.net

The reaction typically involves treating a 1,3-dicarbonyl compound, such as a cycloalkane-1,3-dione, with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in the presence of a base like potassium carbonate. jst.go.jpjst.go.jp This method efficiently yields 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes. jst.go.jpresearchgate.net The process has been successfully applied to various cyclic diones, including those based on cyclopentane, cyclohexane, and indane, as well as to acyclic 1,3-diones. jst.go.jpjst.go.jp This approach is advantageous over other methods, such as those using 1,2-dibromoethane (B42909), which can be less efficient. jst.go.jp The development of these methods has provided a practical route to doubly activated spirocyclopropanes, which are valuable intermediates for further transformations. jst.go.jpresearchgate.net

Table 1: Synthesis of Spirocyclopropanes using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

1,3-Dicarbonyl SubstrateSpirocyclopropane ProductYield (%)Reference
1,3-CyclohexanedioneCyclohexane-1,3-dione-2-spirocyclopropane88 jst.go.jp
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)5',5'-Dimethylcyclohexane-1,3-dione-2-spirocyclopropane90 jst.go.jp
1,3-CyclopentanedioneCyclopentane-1,3-dione-2-spirocyclopropane75 jst.go.jp
1,3-IndanedioneIndane-1,3-dione-2-spirocyclopropane86 jst.go.jp
Acetylacetone3,3-Diacetylcyclopropane79 jst.go.jp
1-Phenyl-1,3-butanedione1-Acetyl-1-benzoylcyclopropane83 jst.go.jp

The spirocyclopropanes synthesized from this compound derivatives are not merely synthetic curiosities; they are potent intermediates for building complex heterocyclic frameworks. nih.gov The high ring strain of the cyclopropane (B1198618) moiety makes these molecules susceptible to ring-opening reactions, which can be harnessed to construct larger, more functionalized rings. researchgate.netjst.go.jp

A prominent example is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes. researchgate.netresearchgate.net

Indoles : When these spiro compounds are treated with primary amines, a ring-opening cyclization occurs, leading to the formation of 2-substituted tetrahydroindol-4(5H)-ones in good to excellent yields. researchgate.netjst.go.jp This reaction proceeds regioselectively and often at room temperature without the need for additional catalysts. researchgate.net The resulting tetrahydroindolones can be readily converted to valuable 4-hydroxyindole (B18505) derivatives. researchgate.netresearchgate.net

Benzofurans : Similarly, acid-catalyzed ring-opening cyclization of the same spirocyclopropane precursors can yield 2-aryltetrahydro-1-benzofuran-4-ones, which are precursors to 4-hydroxybenzofurans. jst.go.jp

Other Heterocycles : The versatility of this strategy extends to other heterocyclic systems. For instance, (2-bromoethyl)diphenylsulfonium triflate, derived from the parent compound, reacts with arylglycine derivatives to form substituted azetidines and with hydroxymalonates to produce oxetanes. researchgate.net

Table 2: Synthesis of Tetrahydroindol-4-ones from Spirocyclopropanes

Spirocyclopropane PrecursorPrimary AmineTetrahydroindol-4-one ProductYield (%)Reference
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropaneBenzylamine1-Benzyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one95 researchgate.net
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropaneAllylamine1-Allyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one91 researchgate.net
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropaneAniline1,2-Diphenyl-1,5,6,7-tetrahydroindol-4-one88 researchgate.net
2'-(4-Methoxyphenyl)cyclohexane-1,3-dione-2-spirocyclopropaneBenzylamine1-Benzyl-2-(4-methoxyphenyl)-1,5,6,7-tetrahydroindol-4-one99 researchgate.net

The cyclopropylmethyl (cPrMe) moiety is a valuable structural motif found in numerous bioactive molecules and pharmaceuticals. uni-freiburg.de Reagents derived from this compound, such as cyclopropylmethyl bromide, are commonly used to introduce this group. nih.govsigmaaldrich.com

One key application is its use as a protective group for phenols, offering an alternative to the more common methyl group. nih.gov The cPrMe group is stable under a wide range of reaction conditions but can be removed under various acidic conditions, providing greater synthetic flexibility. nih.govdiva-portal.org This was demonstrated in the total synthesis of resveratrol-based natural products like anigopreissin A, where cyclopropylmethyl bromide was used to protect phenolic hydroxyls. nih.govdiva-portal.org

Furthermore, the cyclopropylmethyl group is incorporated as a core structural element in medicinal chemistry. For example, in the synthesis of novel buprenorphine-derived ligands for opioid receptors, N-alkylation with (bromomethyl)cyclopropane (B137280) is a key step to install the characteristic N-cyclopropylmethyl substituent, which is crucial for the pharmacological activity of many opioid agonists and antagonists. nih.gov

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The unique physicochemical properties conferred by the cyclopropane ring make this compound and its derivatives valuable in medicinal chemistry. uni-freiburg.debiosynth.com The strained ring can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. uni-freiburg.debiosynth.com

This compound is a precursor for a range of compounds with demonstrated or potential biological activity. biosynth.com Its derivatives have been employed in the synthesis of complex natural products and novel pharmaceutical agents. nih.govacs.org

Antitumor Agents : A notable example is the synthesis of 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones, which are potent and orally bioavailable inhibitors of Polo-like kinase 4 (PLK4). acs.org Overexpression of PLK4 is linked to tumorigenesis, and these spirocyclopropane-containing compounds have shown efficacy in human breast cancer xenograft models. acs.org

Natural Product Synthesis : As mentioned, it is a key reagent (via its derivatives) in the total synthesis of benzofuran-based natural products such as anigopreissin A and a resveratrol–piceatannol hybrid. nih.gov

Cyclopropane Amino Acids : An innovative synthetic route uses derivatives of this compound to produce protected cyclopropane amino acids. acs.orgacs.org These noncanonical amino acids are of great interest for creating therapeutic peptides with enhanced stability and conformational rigidity. acs.org

The incorporation of the cyclopropyl (B3062369) group using this compound or its derivatives can lead to compounds with high affinity and selectivity for specific biological targets. biosynth.comacs.org

Opioid Receptor Ligands : The N-cyclopropylmethyl group is a classic pharmacophore in opioid research. The synthesis of buprenorphine-derived phenylazocarboxamides as novel μ-opioid receptor ligands utilizes (bromomethyl)cyclopropane for N-alkylation to install this critical group. nih.gov

Kinase Inhibitors : In the development of PLK4 inhibitors, replacing a methylene (B1212753) linker with a cyclopropane ring led to a new series of spiro-indolinones. acs.org X-ray crystallography revealed that the (1R,2S) enantiomer of the cyclopropane compound binds preferentially to the PLK4 kinase domain, demonstrating the stereospecific interactions facilitated by the rigid cyclopropane scaffold. acs.org

Other Affinities : General screening has shown that this compound itself exhibits an affinity for eosinophils and platelets and can interact with neurokinin receptors. biosynth.com Its coordination complex with copper(II) ions has been found to inhibit prostaglandin (B15479496) synthase. biosynth.com

Table 3: Bioactive Compounds and Biological Targets Associated with this compound Derivatives

Synthesized Compound ClassSynthetic Role of Cyclopropane ReagentBiological Target / ActivityReference
Spiro[cyclopropane-1,3'-indolin]-2'-onesBuilding block for spirocyclopropane corePolo-like kinase 4 (PLK4) inhibition (antitumor) acs.org
Buprenorphine-derived PhenylazocarboxamidesN-alkylation with (bromomethyl)cyclopropaneμ-Opioid Receptor (μ-OR) ligand nih.gov
Anigopreissin A (Resveratrol Dimer)Phenol protection with cyclopropylmethyl groupNatural product with potential bioactivities nih.gov
Protected Cyclopropane Amino AcidsPrecursor to functionalized cyclopropane ringBuilding blocks for therapeutic peptides acs.orgacs.org
This compound-Copper(II) ComplexDirect complexationProstaglandin synthase inhibition biosynth.com

Potential in Material Science and Functional Materials

The unique structural properties of the cyclopropane ring, such as its inherent strain and specific geometry, make this compound an interesting candidate for the development of novel materials. smolecule.com Its potential applications in material science are primarily linked to its use as a monomer or a modifying agent in the synthesis of polymers and other functional materials. smolecule.comambeed.com

The presence of the reactive bromoethyl group allows for the incorporation of the cyclopropylethyl moiety into polymer chains through various polymerization techniques or post-polymerization modification reactions. The inclusion of the cyclopropane ring can influence the physical and chemical properties of the resulting materials, such as their thermal stability, mechanical strength, and optical properties.

While the exploration of this compound in material science is an emerging area, its classification as a potential polymer reagent suggests its utility in creating specialized polymers. ambeed.com The unique conformational rigidity and reactivity of the cyclopropane unit can be exploited to design materials with tailored architectures and functionalities. For example, polymers containing cyclopropyl groups may exhibit altered chain packing and intermolecular interactions, leading to materials with novel characteristics.

The table below outlines the potential roles of this compound in the field of material science.

Area of Material SciencePotential Role of this compoundAnticipated BenefitReference
Polymer ChemistryMonomer or building block for specialty polymers.Introduction of unique structural and physical properties due to the cyclopropane ring. smolecule.com
Functional MaterialsIntermediate for materials with specific functionalities.The cyclopropyl group can impart unique reactivity and properties. smolecule.com

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structure of (2-bromoethyl)cyclopropane, with each technique providing unique pieces of the structural puzzle.

NMR Spectroscopy (¹H NMR, ¹³C NMR, COSY, HECTOR NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropane (B1198618) ring appear in the upfield region, typically from δ 0.00 to δ 1.00 ppm, a characteristic feature of strained three-membered rings. The methylene (B1212753) group adjacent to the cyclopropane ring (-CH₂-cPr) shows a signal around δ 1.80 ppm, while the methylene group bonded to the bromine atom (-CH₂Br) is deshielded and appears further downfield at approximately δ 3.45 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The highly shielded cyclopropyl (B3062369) methylene carbons (CH₂) appear at a very low chemical shift, around δ 3.9 ppm. docbrown.info The methine carbon (CH) of the cyclopropane ring is found at approximately δ 11.2 ppm. The aliphatic methylene carbon adjacent to the ring (-CH₂-cPr) resonates near δ 35.0 ppm, and the carbon atom bonded to the electronegative bromine atom is significantly shifted downfield to about δ 35.6 ppm.

2D NMR (COSY, HECTOR/HETCOR): Two-dimensional NMR techniques are used to establish connectivity between atoms. A COSY (Correlation Spectroscopy) experiment would show correlations between the protons of the ethyl group and the methine proton of the cyclopropane ring, confirming their adjacent positions. A HECTOR (Heteronuclear Correlation) or HETCOR experiment maps direct one-bond correlations between protons and the carbons they are attached to, allowing for unambiguous assignment of the signals observed in the ¹H and ¹³C spectra.

Table 1: Typical NMR Spectroscopic Data for this compound (in CDCl₃)
Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Cyclopropyl CH₂~0.1 - 0.6m~3.9
Cyclopropyl CH~0.7 - 1.1m~11.2
-CH₂-cPr~1.80m~35.0
-CH₂Br~3.45t~35.6

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations of the cyclopropane ring are typically observed at high wavenumbers, often above 3000 cm⁻¹. The C-H stretching of the ethyl group's CH₂ units appears in the 2850-2960 cm⁻¹ region. A key feature is the C-Br stretching vibration, which is found in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 2: Key Infrared Absorption Bands for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-H Stretch (Cyclopropane)~3080, ~3005
C-H Stretch (Aliphatic)~2930, ~2850
CH₂ Scissoring~1450
C-Br Stretch~640

Mass Spectrometry (MS, ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum shows a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two peaks of almost equal intensity at m/z 148 and 150. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the precise determination of its elemental formula (C₅H₉Br). acs.orgmdpi.com Common fragmentation patterns include the loss of the bromine atom ([M-Br]⁺), resulting in a fragment ion at m/z 69, which corresponds to the cyclopropylethyl cation. docbrown.info Electrospray Ionization (ESI-MS) is a soft ionization technique often used for larger or more polar molecules and may be employed in studies involving derivatives of this compound. acs.orgrsc.org

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, X-ray analysis would require its crystallization at low temperatures or the formation of a suitable solid derivative. While crystallographic data for the parent compound is not commonly reported, studies on related cyclopropane derivatives have utilized this method to confirm their absolute stereochemistry and analyze conformational preferences and bond lengths within the strained ring system. mdpi.comresearchgate.net For instance, the crystal structure of cyclopropanecarbohydrazide (B1346824) has been determined, providing insight into the bond distances and angles of the cyclopropane ring within a more complex molecule. caltech.edu

Computational Chemistry for Mechanistic and Structural Insights

Computational methods are invaluable for complementing experimental data, offering insights into molecular properties, reaction energetics, and transition states that are often difficult to study experimentally.

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semiempirical Methods)

Quantum chemical calculations are used to model the electronic structure of molecules and predict their properties.

Density Functional Theory (DFT): DFT is a widely used computational method that can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts for compounds like this compound. acs.orgconicet.gov.ar DFT calculations are particularly useful for studying reaction mechanisms, such as the cyclopropanation of alkenes or the ring-opening reactions of cyclopropyl systems. acs.orgchemrxiv.orguq.edu.au For example, DFT can be used to calculate the energy barriers for different reaction pathways, helping to explain product distributions and stereoselectivity. chemrxiv.org Studies on related systems have used DFT to investigate stereoelectronic effects and conformational preferences in molecules containing cyclopropane rings. rsc.org

Ab Initio and Semiempirical Methods: Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally more demanding. Semiempirical methods, which use parameters derived from experimental data, are faster and can be applied to larger systems, though with some trade-off in accuracy. These methods can be employed to explore potential energy surfaces and predict the stability of various conformers of this compound and related intermediates.

Investigation of Electronic Effects and Carbocation Structures

Computational studies are crucial for understanding the electronic effects and structures of carbocations derived from this compound. researchgate.net The stability of carbocations is influenced by the dispersal of positive charge. libretexts.org In the case of carbocations involving a cyclopropyl group, the strained C-C bonds can stabilize an adjacent cationic center through σ-delocalization. acs.org However, the introduction of a cyclopropyl group can also increase strain energy, which may hinder the flattening of the carbocation and lead to a decrease in reaction rates. acs.org

The electronic effects in various carbocation structures have been studied using ab initio electronic structure theory. researchgate.net For instance, in the solvolysis of bridgehead triflates with a spirocyclopropane group, the cyclopropyl group has two opposing effects on the solvolysis rate. acs.org The strain energy can hinder the formation of a planar carbocation, depressing the rate, while the strained bonds can stabilize the cation via σ-delocalization, increasing the rate. acs.org B3LYP/6-31g(d) calculations have been shown to account for both of these effects. acs.org

The stability of carbocations is generally in the order of tertiary > secondary > primary > methyl, which can be explained by both hyperconjugation and inductive effects. libretexts.org Electron-donating groups stabilize carbocations, while electron-withdrawing groups, such as carbonyl groups, destabilize them. libretexts.org The geometry of carbocations is typically trigonal planar for the sp² hybridized central carbon. libretexts.org

In systems like (2,2-difluorocyclopropyl)methyl tosylates, the regioselectivity of ring-opening during solvolysis is influenced by the electronic effects of the substituents. researchgate.net The presence of fluorine atoms can stabilize a developing cationic center through a +M effect, directing the C-C bond cleavage. researchgate.net

Table 1: Calculated Properties of this compound

PropertyValueSource
Molecular Weight149.03 g/mol nih.gov
XLogP32.5 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count0 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass147.98876 Da nih.gov
Monoisotopic Mass147.98876 Da nih.gov
Topological Polar Surface Area0 Ų nih.gov
Heavy Atom Count6 nih.gov
Formal Charge0 nih.gov
Complexity39.2 nih.gov

Reaction Coordinate Analysis and Transition State Geometries

Reaction coordinate analysis is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. youtube.com A reaction coordinate diagram plots the energy of a system as a function of the progress of the reaction, identifying reactants, products, intermediates, and transition states. youtube.com

For multi-step reactions, the diagram will show multiple "humps," each corresponding to a transition state. youtube.com Variational transition state theory (VTST) is a more advanced approach where the transition state is chosen to minimize the reaction flux, providing more accurate rate constants compared to conventional transition state theory. scispace.com

Computational methods, such as density functional theory (DFT), are frequently used to map out potential energy surfaces and locate transition state geometries. researchgate.netescholarship.org For example, in the study of acetylated cyclopropanes, transition state geometries were calculated at the B3LYP/6-311++G(3df,3pd) and MP2/6-311++G(3df,3pd) levels of theory and confirmed by intrinsic reaction coordinate (IRC) calculations. researchgate.net

The mechanochemistry of ring-opening reactions in cyclopropane derivatives reveals complex potential energy surfaces with phenomena such as bifurcations. arxiv.org A bifurcation occurs when a reaction path splits into two or more paths. arxiv.org In the case of trans-gem-dichlorocyclopropane, a force-induced change in the topology of the reaction network has been observed, where two distinct transition states merge into a single one at a critical force. arxiv.org

In the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes, computational studies have been used to analyze the reaction mechanism. uq.edu.au The lowest-energy computed reaction profile for the methoxide-promoted ring-opening of a model dibromocyclopropane was determined. uq.edu.au The transition state for the breaking of the exocyclic C1–C7 bond was found to be significantly favored over the cleavage of the endocyclic C1–C2 bond. uq.edu.au

Table 2: Key Concepts in Reaction Coordinate Analysis

TermDescription
Reaction Coordinate A parameter that represents the progress of a reaction from reactants to products. youtube.com
Transition State A high-energy state along the reaction coordinate that separates reactants and products (or intermediates). youtube.com
Intermediate A relatively stable species formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.com
Bifurcation A point on the potential energy surface where a reaction path splits into two or more paths. arxiv.org
Variational Transition State Theory (VTST) A theory that optimizes the location of the transition state to minimize the calculated reaction rate. scispace.com
Intrinsic Reaction Coordinate (IRC) The minimum energy path connecting reactants to products through the transition state. researchgate.net

Simulation Studies for Reaction Mechanisms

Simulation studies are instrumental in understanding the detailed mechanisms of reactions involving this compound and related compounds. uomustansiriyah.edu.iq These studies often employ computational methods to model the reaction pathways and predict outcomes. uomustansiriyah.edu.iq

For instance, the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates has been studied computationally to understand the reactivities and regiochemistries of ring opening. researchgate.net These computational results are then compared with experimental findings to validate the proposed mechanisms. researchgate.net

In the context of cyclopropanation reactions, the mechanism often involves a concerted addition of a carbene or carbenoid to an alkene. masterorganicchemistry.com The Simmons-Smith reaction, for example, proceeds through a metal "carbenoid" species. masterorganicchemistry.com The stereospecificity of these reactions, where the stereochemistry of the alkene is retained in the cyclopropane product, is a key piece of evidence for a concerted mechanism. masterorganicchemistry.com

The base-induced ring-opening of gem-dibromocyclopropanes has been investigated through both experimental and computational studies. uq.edu.au These studies suggest a mechanism involving the initial elimination of HBr to form a cyclopropene, which then cleaves to a zwitterionic/carbene intermediate. uq.edu.au Isotope labeling studies have further elucidated the role of the solvent in the nucleophilic addition and protonation steps. uq.edu.au

Computational modeling can also predict the feasibility of different reaction pathways. In an attempt to synthesize glutamic acid analogues using 2-(2-chloroethyl)oxirane, the opening of the intermediate oxetane (B1205548) favored the formation of a less strained cyclopentanol (B49286) over the desired cyclopropane, a result that could be rationalized through computational analysis of the strain energies of the respective products. acs.org

Modeling of Energy and Charge Transfer Processes

The modeling of energy and charge transfer processes is essential for understanding the photochemistry and electron-transfer reactions of molecules related to this compound. These processes are fundamental in various chemical and biological systems, including photosynthesis. acs.org

Computational chemistry provides the tools to model these complex phenomena. escholarship.org For example, the study of a zinc-methylenechlorin–porphyrin–pyromellitimide triad (B1167595) demonstrated a stepwise electron-transfer relay. acs.org Upon photoexcitation, an initial charge separation occurs, followed by a rapid charge-shift reaction to create a secondary ion-pair state. acs.org The stability and dynamics of these charge-separated states can be modeled and predicted. acs.org

Electron transfer from highly strained polycyclic molecules, such as those containing cyclopropane rings, has also been a subject of study. unimi.it The high strain energy of the cyclopropane ring can influence its electronic properties and its ability to participate in electron transfer reactions.

The interaction of molecules with light can be modeled to understand photoinduced processes. In the case of photolysis of diazomethane (B1218177) to generate methylene carbene for cyclopropanation, computational studies can help to understand the nature of the reactive intermediate and the transition state of its addition to an alkene. masterorganicchemistry.com

Furthermore, ab initio calculations can be used to study the energies of molecular orbitals, which are crucial for understanding charge transfer. unl.edu For a series of bromoalkanes, including bromocyclopropane (B120050), the vertical electron affinities were determined using electron transmission spectroscopy and assigned with the aid of ab initio quantum chemical calculations. unl.edu

Q & A

Basic: What are the established synthetic routes for (2-Bromoethyl)cyclopropane, and what experimental conditions optimize yield?

Methodological Answer:
this compound is typically synthesized via alkylation of cyclopropane derivatives using bromoethylating agents (e.g., 1,2-dibromoethane) under inert atmospheres to prevent side reactions. Key conditions include maintaining low temperatures (0–6°C) to minimize thermal decomposition and employing catalysts like Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency . Purification often involves fractional distillation under reduced pressure to isolate the product from unreacted starting materials. Yield optimization requires precise stoichiometric control and real-time monitoring via thin-layer chromatography (TLC).

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation employs a combination of spectroscopic techniques:

  • ¹H NMR : Identifies protons on the cyclopropane ring (δ 0.5–1.5 ppm) and the bromoethyl chain (δ 3.2–3.8 ppm for Br–CH₂).
  • ¹³C NMR : Confirms cyclopropane carbons (δ 8–12 ppm) and the brominated carbon (δ 30–35 ppm).
  • IR Spectroscopy : Detects C–Br stretching vibrations (~550–650 cm⁻¹).
    For crystalline samples, X-ray crystallography resolves bond angles and torsional strain in the cyclopropane ring, critical for validating geometric integrity .

Advanced: What computational methods are used to predict the reactivity of this compound in cyclopropane ring-opening reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as bond dissociation energies and frontier molecular orbitals, to predict sites of nucleophilic attack. Molecular dynamics (MD) simulations with modified OPLS-AA force fields (adjusted for cyclopropane strain) evaluate conformational stability under varying solvents . Retrosynthetic AI tools (e.g., Template_relevance models) analyze feasible pathways for ring-opening, leveraging databases like Reaxys to prioritize low-energy intermediates .

Advanced: How can researchers design experiments to assess the bioactivity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities to protein active sites.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the cyclopropane ring and bromoethyl chain to correlate structural changes with bioactivity trends . Dose-response curves and IC₅₀ calculations validate potency.

Basic: What reaction conditions facilitate the dehydrohalogenation of this compound to form cyclopropane-derived alkenes?

Methodological Answer:
Dehydrohalogenation requires strong bases (e.g., KOH in ethanol) at elevated temperatures (70–90°C). The reaction proceeds via an E2 mechanism, where base abstraction of a β-hydrogen induces simultaneous bromide elimination. Monitoring via gas chromatography-mass spectrometry (GC-MS) ensures selective formation of the alkene (e.g., vinylcyclopropane) over side products. Solvent polarity and steric effects influence reaction kinetics .

Advanced: How should researchers address contradictory data in studies involving cyclopropane derivatives like this compound?

Methodological Answer:

  • Statistical validation : Apply ANOVA or t-tests to assess reproducibility across replicates.
  • Cross-validation : Compare results with alternative techniques (e.g., NMR vs. X-ray crystallography for structural analysis).
  • Parameter review : Re-examine synthetic conditions (e.g., purity of reagents, inert atmosphere integrity) and computational assumptions (e.g., force field accuracy for strained rings) . Contradictions may arise from unaccounted stereoelectronic effects, necessitating mechanistic re-evaluation.

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Maintain at 0–6°C in amber glass bottles to prevent photodegradation and thermal decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance to alkyl bromides) and fume hoods to limit inhalation exposure.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Emergency protocols : Immediate irrigation for skin/eye contact and administration of oxygen if inhaled .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.